1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFTWFDLBJRYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Topic: Synthesis of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene Role: Senior Application Scientist Format: In-Depth Technical Guide
Executive Summary & Strategic Significance
This guide details the synthesis of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene , a specialized fluorinated intermediate. This molecule combines the unique electronic properties of a meta-difluorophenyl ring with the versatile reactivity of a terminal alkyne (propargyl group).
Strategic Applications:
-
"Click" Chemistry Handle: The terminal alkyne is a prime candidate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid attachment of the electron-deficient 3,5-difluorophenyl motif to drug scaffolds, polymers, or biological probes.
-
Liquid Crystals: The 3,5-difluoro substitution pattern induces a specific dipole moment and conformational rigidity, desirable in the design of nematic liquid crystals.
-
Bioisosteres: The 3,5-difluorophenyl group is often used as a metabolically stable bioisostere for phenyl or phenol groups in medicinal chemistry, increasing lipophilicity and blocking metabolic soft spots.
Chemical Identity & Retrosynthesis
Target Molecule: 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Molecular Formula: C
Retrosynthetic Analysis
The most robust disconnection is at the ether oxygen, implying a Williamson ether synthesis between 3,5-difluorophenol and a propargyl halide .
Figure 1: Retrosynthetic strategy isolating the ether linkage as the primary bond formation step.
Core Synthesis Protocol
The synthesis is divided into two phases.[2][3][4][5] Phase 1 describes the preparation of the phenol precursor (if not purchased commercially), as it is expensive and often requires in-house synthesis for scale-up. Phase 2 details the etherification.
Phase 1: Synthesis of 3,5-Difluorophenol (Precursor)
Note: If 3,5-difluorophenol is available commercially, proceed directly to Phase 2.
Route: Lithiation
Reagents:
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate (or Trimethyl borate)
-
Hydrogen Peroxide (H
O ) / Acetic Acid
Protocol Summary:
-
Lithiation: Cool a solution of 3,5-difluorobromobenzene in dry THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. The electron-withdrawing fluorine atoms stabilize the lithiated species, but temperature control is critical to prevent benzyne formation.
-
Boronation: Add Triisopropyl borate (1.2 equiv) at -78°C. Allow to warm to room temperature (RT) to form the aryl boronate ester.
-
Oxidation: Treat the crude boronate with 30% H
O in acetic acid or basic conditions (NaOH) to yield 3,5-difluorophenol.
Phase 2: Williamson Ether Synthesis (The Target)
This is the critical step to install the propargyl group.
Reaction Scheme:
Reagents & Materials:
| Reagent | Equiv. | Role | Key Property |
|---|---|---|---|
| 3,5-Difluorophenol | 1.0 | Substrate | pKa ~7.3 (Acidic due to F) |
| Propargyl Bromide | 1.2 - 1.5 | Electrophile | 80% soln. in toluene; Lachrymator |
| Potassium Carbonate | 2.0 - 3.0 | Base | Anhydrous, finely ground |
| Acetone | Solvent | Solvent | Polar aprotic, BP 56°C |
| Potassium Iodide | 0.1 (Cat.) | Catalyst | Finkelstein acceleration (Optional) |
Step-by-Step Protocol:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[3] -
Deprotonation: Add 3,5-Difluorophenol (10 mmol, 1.30 g) and Anhydrous K
CO (25 mmol, 3.45 g) to Acetone (50 mL).-
Scientist's Note: Stir at room temperature for 15-30 minutes. The color may change to yellow/orange as the phenoxide forms. The acidity of 3,5-difluorophenol allows K
CO to deprotonate it effectively without needing stronger bases like NaH.
-
-
Alkylation: Add Propargyl Bromide (12 mmol, ~1.3 mL of 80% solution) dropwise via syringe.
-
Safety: Propargyl bromide is a potent lachrymator. Handle exclusively in a fume hood.
-
-
Reflux: Heat the mixture to a gentle reflux (bath temp ~60-65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (more polar) should disappear, and a less polar product spot (Rf ~0.6-0.7) should appear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts (KBr, excess K
CO ) through a sintered glass funnel or Celite pad. Wash the pad with acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).
-
Dry over Na
SO , filter, and concentrate. -
Refinement: If the product is colored or impure, perform Flash Column Chromatography using Silica Gel (Eluent: 100% Hexanes
95:5 Hexanes:EtOAc).
-
Reaction Workflow Diagram
Figure 2: Operational workflow for the Williamson ether synthesis.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Corrective Action |
| Low Conversion | Propargyl bromide degradation or poor nucleophilicity. | Add 0.1 eq. Potassium Iodide (KI) . This generates propargyl iodide in situ, which is a better electrophile (Finkelstein reaction). |
| C-Alkylation | Phenoxide attacking via the ring carbon (rare for this substrate but possible). | Use a non-polar solvent (Toluene) or ensure the solvent is strictly anhydrous. However, O-alkylation is heavily favored for phenols in Acetone/K |
| Product Decomposition | Thermal instability of the alkyne. | Do not overheat during workup.[2] Keep Rotavap bath < 40°C. Propargyl ethers can rearrange (Claisen) at very high temperatures (>180°C), but are stable at reflux. |
| Emulsions | Fine K | Filter the reaction mixture through Celite before aqueous extraction to remove fine particulates. |
Characterization & QC
The following data confirms the structure of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene .
1. Proton NMR (
-
6.40 – 6.55 ppm (m, 3H): Aromatic protons. The proton between the two fluorines (C2-H) usually appears as a triplet of triplets (
Hz, Hz). The other two protons (C4-H, C6-H) appear as multiplet signals due to F-coupling. -
4.70 ppm (d,
Hz, 2H): Propargyl methylene group (-O-CH -C ). -
2.55 ppm (t,
Hz, 1H): Terminal alkyne proton (-C C-H ).
2. Fluorine NMR (
-
-108 to -110 ppm: Single signal (if symmetric) relative to CFCl
.
3. Infrared Spectroscopy (IR):
-
~3290 cm
: Alkyne C-H stretch (Sharp, diagnostic). -
~2120 cm
: Alkyne C C stretch (Weak). -
~1600, 1480 cm
: Aromatic ring stretches.
References
-
Williamson Ether Synthesis Mechanism & Scope
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:[Link]
-
Synthesis of Propargyl Ethers of Phenols (General Protocol)
- Title: Selective arylation of phenol protected propargyl bromide via Pd-c
- Source: ResearchG
-
URL:[Link]
- Synthesis of 3,5-Difluorophenol (Precursor)
-
Properties of Fluorinated Propargyl Ethers
- Title: Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues.
- Source: Turkish Journal of Chemistry.
-
URL:[Link]
Sources
- 1. 1,3-Difluoro-5-propylbenzene | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 6. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene: A Versatile Scaffold for Bioorthogonal Chemistry and Fragment-Based Drug Design
Topic: Strategic Utilization of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Introduction & Structural Rationale
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene (referred to herein as DFPB-Alkyne ) represents a high-value intermediate in modern medicinal chemistry. Its utility stems from the synergistic combination of a metabolically robust core and a reactive bioorthogonal handle.
The "Fluorine Effect" in Drug Design
The 3,5-difluorophenyl moiety is a privileged scaffold. The strategic placement of fluorine atoms serves two critical functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking Cytochrome P450-mediated oxidation at the vulnerable 3- and 5-positions of the aromatic ring.
-
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenol precursor and modulates the electron density of the aromatic ring, often improving the lipophilicity (LogP) and membrane permeability of the final drug candidate.
The Propargyl Handle
The O-propargyl ether group provides a terminal alkyne, serving as a "silent" functionality that is stable under most physiological conditions but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes DFPB-Alkyne an ideal building block for:
-
Fragment-Based Drug Discovery (FBDD): As a core fragment to probe binding pockets.
-
PROTAC Linkers: To conjugate E3 ligase ligands to target protein warheads.
-
Activity-Based Protein Profiling (ABPP): As a clickable probe to identify protein targets.
Synthesis Protocol: Preparation of DFPB-Alkyne
Objective: Synthesize 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene via Williamson ether synthesis. Precursor: 3,5-Difluorophenol (CAS: 2713-34-0).
Reagents & Materials
-
Substrate: 3,5-Difluorophenol (1.0 equiv)
-
Electrophile: Propargyl bromide (80% in toluene, 1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or DMF (for larger scales)
-
Catalyst (Optional): Potassium iodide (KI) (0.1 equiv) to accelerate reaction via Finkelstein exchange.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorophenol (10 mmol, 1.30 g) in anhydrous acetone (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol, 2.76 g) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms. -
Alkylation: Add propargyl bromide (12 mmol, ~1.3 mL) dropwise over 5 minutes. If using KI, add it at this stage.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, and the less polar ether product ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid inorganic salts (
, KBr). Rinse the filter cake with acetone. -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (Critical for purity).
-
Wash with brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (100% Hexanes
5% EtOAc/Hexanes).
Yield Expectation: 85–95% as a clear to pale yellow oil.
Application A: Click Chemistry (Triazole Synthesis)
The primary application of DFPB-Alkyne is the generation of 1,4-disubstituted 1,2,3-triazoles. These triazoles mimic the peptide bond (amide bioisosteres) but are resistant to proteolytic cleavage.
Protocol: CuAAC Reaction
Scope: Coupling DFPB-Alkyne with an Azide-functionalized pharmacophore (
-
Dissolution: Dissolve DFPB-Alkyne (1.0 equiv) and the Azide partner (1.0 equiv) in a 1:1 mixture of
-BuOH and Water. -
Catalyst Preparation: Prepare a fresh solution of
(5 mol%) and Sodium Ascorbate (10 mol%) in water. -
Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 2–12 hours.
-
Optimization: For lipophilic azides, add TBTA ligand to stabilize the Cu(I) species.
-
-
Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.
Visualizing the Workflow
Figure 1: Synthesis workflow converting the phenol precursor into the bioactive triazole scaffold via the DFPB-Alkyne intermediate.
Application B: Thermal Claisen Rearrangement
Advanced Utility: DFPB-Alkyne can serve as a precursor to fused bicyclic systems (benzopyrans/chromenes) via thermal rearrangement. This is particularly useful for accessing natural product analogs.[2]
Mechanism:
Heating aryl propargyl ethers (
Protocol:
-
Dissolve DFPB-Alkyne in a high-boiling solvent (e.g.,
-diethylaniline or 1,2-dichlorobenzene). -
Heat to
in a sealed tube for 4–8 hours. -
Result: Formation of the corresponding 5,7-difluoro-2H-chromene.
Metabolic Stability & Physicochemical Data
The following table summarizes the theoretical advantages of incorporating the 3,5-difluorophenyl motif compared to a standard phenyl ring.
| Property | Phenyl Analog | 3,5-Difluorophenyl Analog (DFPB) | Impact on Drug Design |
| Metabolic Liability | High (Ortho/Para oxidation) | Low | F-atoms block CYP450 oxidation sites. |
| Lipophilicity (LogP) | Baseline | +0.3 to +0.5 units | Increases membrane permeability. |
| Electronic Character | Neutral | Electron Deficient | Strengthens |
| H-Bonding | None | Weak Acceptor (C-F) | Can engage orthogonal H-bonds in the binding pocket. |
Pathway Visualization: Metabolic Blocking
Figure 2: Mechanism of metabolic stabilization. The C-F bonds prevent hydroxylation at the 3 and 5 positions, extending the half-life of the molecule.
Safety & Handling
-
Shock Sensitivity: While terminal alkynes of this molecular weight are generally stable, they should be treated with caution. Avoid concentrating to absolute dryness in the presence of metal salts (other than the intended Cu catalyst).
-
Irritation: Propargyl bromide is a lachrymator and skin irritant. All synthesis steps involving alkyl halides must be performed in a fume hood.
-
Storage: Store DFPB-Alkyne at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization.
References
-
Williamson Ether Synthesis & Propargyl Ethers
-
Claisen Rearrangement of Aryl Propargyl Ethers
- Thermal Claisen rearrangement of aryl propargyl ethers.
-
Source:
-
Click Chemistry (CuAAC)
- Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Medicinal Chemistry.
-
Source:
-
Fluorine in Medicinal Chemistry
- Effect of gem-Difluorin
-
Source:
-
Synthesis of 3,5-Difluorophenol
- Preparation methods via defluorination or boronic acid oxid
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Executive Summary & Chemical Context
The Challenge: Synthesizing 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene involves the O-alkylation of 3,5-difluorophenol with propargyl bromide (3-bromopropyne).
While this follows a standard Williamson Ether Synthesis pathway, the specific electronic nature of the substrate presents a unique bottleneck. The two fluorine atoms at the meta positions are strongly electron-withdrawing. This lowers the
Key Technical Insight:
Standard protocols (e.g., Acetone/
Optimized Protocol (The "Golden Standard")
This protocol is designed to overcome the low nucleophilicity of 3,5-difluorophenol while minimizing the polymerization risk of propargyl bromide.
Reagents & Stoichiometry
-
Substrate: 3,5-Difluorophenol (1.0 eq)
-
Electrophile: Propargyl Bromide (80% in toluene) (1.2 – 1.3 eq)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (1.5 – 2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) [Preferred for rate] or Acetone [Preferred for easy workup]
-
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 eq) or Potassium Iodide (KI) (0.1 eq)
Step-by-Step Methodology
-
Preparation: Dry the reaction vessel and purge with Nitrogen (
) or Argon. Moisture kills the reaction efficiency by solvating the anion. -
Deprotonation: Dissolve 3,5-difluorophenol in DMF (concentration ~0.5 M). Add finely ground
. Stir at Room Temperature (RT) for 15–30 minutes.-
Why? Ensures complete formation of the phenoxide before introducing the electrophile.
-
-
Activation: Add the catalytic TBAI or KI.
-
Why? In situ Finkelstein reaction converts Propargyl-Br to the more reactive Propargyl-I.
-
-
Addition: Cool the mixture to 0°C. Add Propargyl Bromide dropwise.
-
Why? Propargyl bromide is exothermic and shock-sensitive; cooling prevents runaway decomposition.
-
-
Reaction: Allow to warm to RT. If using DMF, stir at RT for 4–6 hours. If using Acetone, reflux (
) is usually required for 12–18 hours. -
Quench: Pour mixture into ice-cold water (5x reaction volume).
-
Workup: Extract with Ethyl Acetate or Diethyl Ether (
). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over .
Troubleshooting Guide
Diagnostic Decision Tree
Use this logic flow to identify where your synthesis is failing.
Figure 1: Troubleshooting logic flow for O-alkylation of electron-deficient phenols.
Symptom & Solution Matrix
| Symptom | Root Cause | Corrective Action | Technical Rationale |
| Unreacted Phenol (Low Conversion) | Poor Nucleophilicity: The F-atoms stabilize the negative charge, making the oxygen "lazy." | 1. Switch Solvent: Use DMF or DMSO.2. Add Catalyst: Add 5 mol% TBAI.3. Upgrade Base: Use | Polar aprotic solvents strip the cation ( |
| Black/Tar in Flask | Polymerization: Propargyl bromide is unstable at high heat or high concentration. | 1. Lower Temp: Do not exceed 60°C.2. Dilution: Run more dilute (0.2 M).3. Fresh Reagent: Distill propargyl bromide if it's brown. | Alkynes can undergo thermal polymerization or oxidative degradation. Old reagent often contains polymers that catalyze further degradation. |
| Low Isolated Yield (despite good TLC) | Volatility / Emulsion: The product is somewhat volatile and lipophilic. | 1. Vacuum Control: Do not use high vac (<10 mbar) for long periods.2. Extraction: Use | Fluorinated aromatics are dense and can form stubborn emulsions with chlorinated solvents. |
| C-Alkylation (Impurity) | Ambident Nucleophile: The ring carbons attack the electrophile. | 1. Solvent: Stick to polar aprotic (DMF).2. Leaving Group: Use Bromide (not Tosylate). | O-alkylation is kinetically favored in polar aprotic solvents where the oxygen charge is most exposed. |
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?
A: Yes, but proceed with caution. NaH is a stronger base and will ensure 100% deprotonation. However, because the resulting phenoxide is so reactive (and the reaction is exothermic), you risk higher rates of side reactions (decomposition of the propargyl group). Recommendation: Use NaH only if
Q2: My product and starting material have the same Rf on TLC. How do I separate them? A: This is common with fluorinated phenols.
-
Chemical Wash: The best separation is chemical, not chromatographic. Wash your organic layer with 1M NaOH (2-3 times). The unreacted phenol will deprotonate, become water-soluble, and wash away. The product (ether) will remain in the organic layer.
-
TLC Stain: Use
stain. The alkyne in the product will stain bright yellow/brown instantly; the phenol will not.
Q3: Why is TBAI (Tetrabutylammonium iodide) recommended? A: This is a Phase Transfer Catalyst (PTC) and a source of Iodide.
-
PTC Effect: It helps solubilize the carbonate base in organic solvents.
-
Finkelstein Effect: It reacts with Propargyl Bromide to form Propargyl Iodide in situ. The C-I bond is weaker than C-Br, making it a much faster electrophile for your "lazy" fluorinated nucleophile [1].
Q4: Is the product explosive?
A: While the final ether is generally stable, propargyl bromide is a high-energy compound. It is shock-sensitive and a lachrymator. Always handle in a fume hood. Do not distill the final product to dryness at high temperatures (
Workup & Purification Workflow
Use this diagram to navigate the post-reaction processing.
Figure 2: Workup strategy emphasizing the NaOH wash to remove unreacted starting material.
References
-
Williamson Ether Synthesis Mechanism & C
-
Propargyl Bromide Safety & Reactivity
- Source: Grokipedia / Chemical Safety D
-
URL:[Link]
-
Reactivity of Fluorin
- Source: ResearchGate. "Reactivity of 1a and 2,3,5,6‐tetrafluorophenol..."
-
URL:[Link]
-
Optimiz
- Source: Synthetic Communications (via ResearchGate). "Optimization of reaction conditions for the synthesis of propargyl ether."
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Click Reactions with 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth troubleshooting strategies and address frequently asked questions to ensure the success of your click chemistry experiments.
Troubleshooting Guide for Failed or Low-Yielding Reactions
Encountering a failed or low-yielding click reaction can be a significant impediment to research progress. The following table outlines common issues, their probable causes, and scientifically-grounded solutions to get your reaction back on track.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| No or Very Low Product Yield | Inactive Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][2] | Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3] Use freshly prepared solutions of a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any oxidized Cu(II).[4][5] The use of a slight excess of sodium ascorbate can also prevent oxidative homocoupling of the alkyne.[4] |
| Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1] | Solution: Verify the purity of your 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene and azide partner using techniques like NMR or mass spectrometry. If necessary, purify the reagents before use. | |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1] | Solution: The CuAAC reaction is generally tolerant of a wide pH range (4-12) and temperature, but optimization may be necessary.[4] Ensure an accurate 1:1 stoichiometry of alkyne to azide, or a slight excess of one reagent if the other is more valuable. Screen different solvent systems; while aqueous conditions are often favored, organic solvents or aqueous/organic mixtures can be effective.[4][6] | |
| Incomplete Reaction (Mixture of Starting Materials and Product) | Insufficient Catalyst Loading: The amount of copper catalyst may be too low to drive the reaction to completion in a reasonable timeframe. | Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). Be mindful that higher copper concentrations can sometimes lead to side reactions or difficulties in removal. |
| Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[1] | Solution: Increase the concentration of your reactants. If solubility is an issue, consider a different solvent system or gentle heating. | |
| Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can be detrimental to catalyst stability and activity.[1][7] | Solution: The ligand's role is to stabilize the Cu(I) state and prevent aggregation.[2][7] For aqueous reactions, ligands like THPTA are commonly used.[8] In organic solvents, ligands such as TBTA or phosphine-based ligands can be effective.[6][7] Optimize the ligand-to-copper ratio; a 1:1 to 5:1 ratio is a good starting point.[5] | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where the alkyne couples with itself, especially in the presence of oxygen.[1] | Solution: Rigorous deoxygenation of the reaction mixture is crucial. The presence of a reducing agent like sodium ascorbate helps to suppress this side reaction by keeping the copper in the Cu(I) state.[4] |
| Reaction with Solvent or Buffer Components: Some solvents or buffer components can coordinate with the copper catalyst, inhibiting the reaction. For example, Tris buffers can slow down CuAAC reactions.[9] | Solution: If using a buffer, choose one that does not strongly coordinate with copper, such as HEPES or phosphate buffers.[9] Be aware that some organic solvents like acetonitrile can also coordinate with the copper center.[10] | |
| Difficulty in Product Purification | Removal of Copper Catalyst: Residual copper can be toxic to cells in biological applications and can interfere with downstream applications. | Solution: Several methods can be employed for copper removal, including precipitation, chelation with specific resins, or using ligands that facilitate easy removal of the copper complex.[11] For biomolecules, size exclusion chromatography or MWCO centrifugation can be effective.[12] |
| Separation from Excess Reagents or Byproducts: If a significant excess of one reagent was used, or if side products are formed, chromatographic separation may be challenging. | Solution: If possible, use a stoichiometry closer to 1:1 to minimize excess reagents. If purification is still difficult, consider using a resin-bound azide or alkyne to simplify the workup by simple filtration. |
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is sluggish. What are the first things I should check?
A1: When faced with a slow reaction, begin by systematically verifying the integrity of your reagents and the reaction setup.
-
Reagent Purity: Confirm the purity of both your 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene and your azide partner. Impurities can act as catalyst poisons.
-
Catalyst System: Ensure your copper source and reducing agent (if used) are fresh. Sodium ascorbate solutions, in particular, should be prepared fresh as they are prone to oxidation.[3]
-
Inert Atmosphere: Double-check that your reaction vessel was properly purged with an inert gas (argon or nitrogen) to exclude oxygen, which can deactivate the Cu(I) catalyst.[1]
-
Solvent Quality: Use high-purity, degassed solvents.
Q2: How does the difluorinated phenyl ring in 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene affect the click reaction?
A2: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can have a modest electronic effect on the alkyne, but it is generally not significant enough to impede the CuAAC reaction. The reaction is known for its broad functional group tolerance.[4] The primary considerations will be the solubility of the molecule in the chosen reaction solvent and ensuring that the reaction conditions are compatible with any other functional groups present on your azide coupling partner.
Q3: What is the optimal catalyst system for a click reaction with this specific alkyne?
A3: The choice of catalyst system depends largely on the solvent and the nature of your azide.
-
Aqueous Conditions: For reactions in water or aqueous buffers (common in bioconjugation), a Cu(II) salt like copper(II) sulfate (CuSO₄) in combination with a reducing agent such as sodium ascorbate is standard.[6] A water-soluble ligand like THPTA is highly recommended to stabilize the Cu(I) and protect sensitive biomolecules.[8][13]
-
Organic Solvents: In organic solvents like THF, DMF, or DMSO, you can use a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[14] Alternatively, the CuSO₄/sodium ascorbate system can also be used in some organic solvent mixtures. Ligands like TBTA or phosphine-based ligands are often employed in these systems.[6][7]
Q4: Can I monitor the progress of my click reaction?
A4: Yes, monitoring the reaction is highly recommended to determine the optimal reaction time and to troubleshoot any issues. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of the product. The triazole product will typically have a different Rf value than the starting alkyne and azide.
-
LC-MS: This provides more detailed information, allowing you to track the disappearance of the starting material masses and the appearance of the product mass. This is particularly useful for confirming the identity of the product and detecting any side products.
Q5: Are there any known side reactions specific to 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene?
A5: There are no major side reactions reported that are specific to the 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene moiety under standard CuAAC conditions. The primary side reaction to be aware of in any CuAAC reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining an oxygen-free environment and using a reducing agent.[1]
Experimental Protocols & Visualizations
General Protocol for a Small-Scale Click Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your azide in the chosen solvent (e.g., 10 mM in DMSO/water).
-
Prepare a stock solution of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene in the same solvent (e.g., 10 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of the copper catalyst premixed with the ligand. For example, a solution of copper(II) sulfate and THPTA in water (e.g., 20 mM CuSO₄, 100 mM THPTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions to achieve a final 1:1 molar ratio.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Vortex the mixture gently and allow it to react at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Once the reaction is complete, the product can be purified. For small molecules, this may involve extraction and column chromatography. For biomolecules, precipitation or size-exclusion methods are common.[3][12]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed click reaction.
Caption: A logical workflow for troubleshooting failed CuAAC reactions.
The Catalytic Cycle of CuAAC
Understanding the mechanism can help pinpoint potential failure points.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting CuAAC Reactions.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(10), 4545-4561.
- Pérez, P. J., Nicasio, M. C., & Haldón, E. (2015). Copper-Catalysed Azide−Alkyne Cycloadditions (CuAAC): An Update. Organic & Biomolecular Chemistry, 13(38), 9528-9550.
- Bertrand, G., et al. (2015). Isolation of bis(copper) key intermediates in the copper-catalyzed azide-alkyne 'click' reaction.
- Wang, H., et al. (2023).
- Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Chemical Biology, 6(8), 833-841.
- Santos, J. I., et al. (2019). A kinetics study of copper-catalysed click reactions in ionic liquids. Physical Chemistry Chemical Physics, 21(30), 16675-16684.
- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
- ResearchGate. (n.d.). CuAAC reaction and the proposed mechanism.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Chemical Communications. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).
- Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA.
- Agrawalla, B. K., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6187-6241.
- Wiley-VCH. (n.d.). Click Chemistry: Mechanistic and Synthetic Perspectives.
- Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.
- BOC Sciences. (n.d.). Common Click Chemistry Reactions.
- Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 24(7), 1255-1268.
- Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(20), 7821-7833.
- Lab Manager. (2024, September 23). A Comprehensive Guide to Click Chemistry Reaction.
- Organometallics. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Molecules. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction.
- Chemical Reviews. (2017). Light-Triggered Click Chemistry.
- The Royal Swedish Academy of Sciences. (2022, October 5). CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- ARKIVOC. (2007). Synthesis of new substituted lactones by "click" chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. reddit.com [reddit.com]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
side reactions of the propargyl group in 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Technical Support Center: 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene Advanced Troubleshooting for Stability & Reactivity
Executive Summary: The Electronic Context
Molecule ID: 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene Core Characteristic: Electron-Deficient Aryl Propargyl Ether[1][2]
As a researcher working with this scaffold, you are not dealing with a standard phenyl ether. The presence of two fluorine atoms at the meta positions (relative to the ether linkage) exerts a significant electron-withdrawing inductive effect (-I) .
This electronic environment fundamentally alters the reactivity of the propargyl group compared to unsubstituted phenol derivatives:
-
Increased Acidity: The propargylic protons (
) are significantly more acidic due to the electron-poor aryl ring, effectively "pulling" density through the oxygen atom. -
Leaving Group Ability: The 3,5-difluorophenoxide anion is a superior leaving group compared to phenoxide, making the ether linkage more susceptible to nucleophilic cleavage.
Module 1: The "Allene" Trap (Base-Catalyzed Isomerization)
Symptom:
-
Loss of the terminal alkyne signal in IR (
) or NMR ( ). -
Appearance of new signals corresponding to an internal alkyne or allene.
-
Failure of subsequent "Click" (CuAAC) reactions.
The Mechanism:
The most common side reaction for this molecule is the prototropic rearrangement to the allenyl ether. Because the 3,5-difluoro substitution increases the acidity of the propargylic protons, even weak bases (e.g.,
Figure 1: The base-catalyzed isomerization pathway. The electron-withdrawing fluorines stabilize the intermediate anion, accelerating this failure mode.
Troubleshooting Protocol:
-
Diagnosis: Check
NMR. Look for the disappearance of the doublet at ( ) and appearance of a vinyl signal at ( of allene). -
Corrective Action:
-
Switch Bases: Avoid hydroxide or alkoxide bases. Use non-nucleophilic, bulky bases (e.g., DIPEA, 2,6-lutidine) strictly in stoichiometric amounts if basicity is required.
-
Solvent Choice: Avoid dipolar aprotic solvents (DMSO, DMF) with bases, as they enhance the basicity of anions. Use THF or DCM where possible.
-
Module 2: The "Silent" Oligomerization (Glaser Coupling)
Symptom:
-
Formation of insoluble precipitates.
-
Observation of a dimer mass (
) in LC-MS. -
Reaction mixture turns blue/green (indicative of oxidized Copper).
The Mechanism: In the presence of Copper(I) catalysts (often used for Click chemistry) and Oxygen, terminal alkynes undergo oxidative homocoupling (Glaser/Hay coupling) to form 1,3-diynes.[3]
Technical Insight: While the fluorinated ring does not directly participate, the hydrophobicity of the 1,3-difluoro-5-alkoxy motif can drive the aggregation of these molecules in aqueous buffers, locally increasing the effective concentration and favoring homocoupling over the desired bioconjugation.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
|---|
| Atmosphere | Strict Argon/Nitrogen |
Module 3: Thermal Instability (Claisen Rearrangement)
Symptom:
-
Complex mixture formation upon heating (
). -
Formation of cyclic products (Benzopyrans/Benzofurans).[4]
The Mechanism: Aryl propargyl ethers undergo a [3,3]-sigmatropic rearrangement (Claisen) to form an allenyl phenol intermediate, which rapidly cyclizes.
Specific Reactivity of 1,3-Difluoro Analog:
The rearrangement typically requires high temperatures (
Figure 2: Thermal degradation pathway. Note that the electron-withdrawing fluorines generally raise the activation energy for the final re-aromatization step, potentially allowing isolation of intermediates, but cyclization is usually inevitable.
Prevention:
-
Temperature Limit: Do not heat above
for extended periods. -
Lewis Acids: Avoid strong Lewis acids (e.g.,
, ) as they can catalyze this rearrangement even at lower temperatures [1].
Module 4: Nucleophilic Ether Cleavage
Symptom:
-
Reappearance of the free phenol (3,5-difluorophenol).
-
Loss of the propargyl tag attached to a nucleophile.[5]
The Mechanism:
The 3,5-difluorophenoxy group is a stabilized leaving group (
Troubleshooting Protocol:
-
Avoid: High concentrations of thiols (e.g., DTT, mercaptoethanol) in basic buffers.
-
Check: If using nucleophilic scavengers, ensure they are not strong enough to cleave the activated ether.
References
-
Lewis Acid Catalyzed Cleavage: Florio, S., et al. "Cleavage of Aryl Propargyl Ethers by Boron Tribromide."[6] The Journal of Organic Chemistry. (Mechanism of Lewis acid interaction with propargyl ethers).
-
Base-Catalyzed Isomerization: Pour, M., et al. "Base-Catalyzed Isomerization of Propargyl Ethers to Allenes." Collection of Czechoslovak Chemical Communications. (General mechanism for electron-deficient systems).
-
Glaser Coupling: Shi, W., et al. "Glaser Coupling: A Review of Mechanism and Applications." Chemical Reviews. (Comprehensive guide on oxidative coupling conditions).
-
Claisen Rearrangement: Majumdar, K. C., et al.[4] "The Claisen Rearrangement of Aryl Propargyl Ethers." Chemical Reviews. (Detailed review of thermal stability and cyclization).
Sources
Technical Support Center: Synthesis of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Topic: Scale-Up Synthesis & Process Troubleshooting Target Audience: Process Chemists, R&D Scientists, Drug Development Leads Document ID: KB-SYN-5302-F Status: [APPROVED FOR SCALE-UP]
Introduction
Welcome to the Technical Support Center for the synthesis of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene . This guide addresses the specific challenges of scaling up the O-alkylation of 3,5-difluorophenol with propargyl bromide.
While this reaction follows a standard Williamson Ether Synthesis pathway, the presence of electron-withdrawing fluorine atoms and the hazardous nature of propargyl bromide introduce specific process risks. This guide transitions you from milligram-scale medicinal chemistry to gram/kilogram-scale process chemistry.
Module 1: The Master Protocol (Scale-Up Ready)
Objective: Synthesize 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene with >95% purity and minimized safety risks.
Core Reaction Logic
We utilize a Potassium Carbonate (
-
Why not Sodium Hydride (NaH)? On a large scale, NaH presents significant hydrogen gas evolution and exotherm risks.
is milder, easier to handle, and sufficiently basic ( of 3,5-difluorophenol is ~7.3, making it easily deprotonated by carbonate). -
Why Acetonitrile? It offers a good balance of polarity for the
reaction and is easier to remove/recover than DMF.
Scale-Up Procedure (100g Basis)
| Parameter | Specification | Rationale |
| Limiting Reagent | 3,5-Difluorophenol (1.0 equiv) | The expensive fluorinated scaffold. |
| Electrophile | Propargyl Bromide (1.2 equiv) | Use 80% wt solution in toluene. Slight excess drives conversion. |
| Base | Granular or powdered. Acts as HCl scavenger and deprotonator. | |
| Solvent | Acetonitrile (MeCN) or Acetone | 5-10 Volumes (mL/g). MeCN allows higher reflux temps if needed. |
| Catalyst (Optional) | TBAI or 18-Crown-6 (1-2 mol%) | Phase transfer catalyst accelerates reaction if kinetics are sluggish. |
| Temperature | 60°C - Reflux | CRITICAL: Do not exceed 80°C to avoid Claisen rearrangement. |
Process Workflow Diagram
Caption: Figure 1. Optimized workflow for the O-alkylation of 3,5-difluorophenol. Note the filtration step prior to aqueous workup to remove bulk salts.
Module 2: Troubleshooting & FAQs
User Question: "My reaction stalls at 80% conversion. Adding more propargyl bromide doesn't help. Why?"
Technical Diagnosis: This is often a solvation or surface area issue , not a stoichiometry issue.
-
The "Coating" Effect: In acetone/MeCN, the byproduct KBr is insoluble. It can coat the surface of your unreacted
, stopping the base from deprotonating the remaining phenol. -
Water Content:
is hygroscopic. If your solvent is "wet," the carbonate forms a hydration shell, reducing its basicity in organic media.
Corrective Action:
-
Mechanical: Ensure vigorous stirring (overhead stirrer preferred for scale >50g).
-
Chemical: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium iodide (TBAI) (1 mol%). This solubilizes the phenoxide anion, making it more available to react with the propargyl bromide in the organic phase.
User Question: "I see a new impurity spot just above my product on TLC. It increases when I reflux longer."
Technical Diagnosis: You are likely observing the Claisen Rearrangement product.
-
Mechanism: Propargyl aryl ethers are thermally unstable. At high temperatures (>80-100°C), the propargyl group migrates from the oxygen to the ortho-carbon (C-alkylation).
-
Risk Factor: 3,5-difluorophenol has two open ortho positions that are electronically activated for this rearrangement.
Corrective Action:
-
Lower Temperature: Run the reaction at 50-60°C. Do not push to vigorous reflux in high-boiling solvents (like DMF) unless strictly controlled.
-
Time Control: Stop the reaction once the starting material is <2%. Do not "cook" it overnight "just to be sure."
User Question: "The product is an oil. How do I purify it without running a massive silica column?"
Technical Diagnosis: Chromatography is the bottleneck of scale-up.
-
Distillation: The product (ether) has a significantly different boiling point than the starting phenol (H-bonding) and the salts.
-
Crystallization: While the product may be a low-melting solid/oil, cooling a concentrated solution in Hexanes/EtOAc or MeOH/Water might induce precipitation.
Corrective Action: High-Vacuum Distillation is the preferred method for >50g scale.
-
Ensure all propargyl bromide is quenched/removed first (safety).
-
The phenol (if unreacted) will distill at a different temperature due to hydrogen bonding capability vs the ether.
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for common reaction failures during O-propargylation.
Module 3: Safety & Handling (Critical)
WARNING: Propargyl Bromide Handling Propargyl bromide (3-bromopropyne) is a high-risk reagent. It is classified as a lachrymator , flammable liquid , and shock-sensitive explosive (when dry or concentrated).
-
Stabilization: Always use the 80% solution in toluene . Never distill propargyl bromide to dryness. The concentration of the residue can lead to detonation.
-
Metal Compatibility: Propargyl bromide can form explosive acetylides with Copper, Silver, and Mercury .
-
Rule: Do not use copper fittings, needles, or reaction vessels. Use Stainless Steel (316L), Glass, or Teflon.
-
-
Quenching: Excess propargyl bromide in the waste stream is a hazard. Quench the reaction mixture with a slight excess of aqueous ammonia or amine to convert residual alkyl halide to a water-soluble amine before disposal.
Module 4: Analytical Specifications
To validate your batch, ensure the isolated material meets these criteria:
| Test | Expected Result | Notes |
| Appearance | Clear oil or low-melting white solid | Yellowing indicates oxidation or polymer formation. |
| 1H NMR | Doublet at ~4.7 ppm ( | Triplet at ~2.5 ppm ( |
| 19F NMR | Singlet/Multiplet at ~-109 ppm | Shift differs slightly from starting phenol. |
| GC-MS | M+ peak visible | Check for M+Br (starting material) or M+Propargyl (dialkylation - rare). |
References
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Williamson Ether Synthesis General Procedures. Longman Scientific & Technical.
-
Master Organic Chemistry . The Williamson Ether Synthesis: Mechanism and Procedure. Available at: [Link]
-
PubChem . 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene Compound Summary. National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts . 14.3: The Williamson Ether Synthesis. Available at: [Link][1][2][3][4][5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Characterization Guide: Triazole Libraries from 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Executive Summary & Strategic Rationale
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene (henceforth DFP-Alkyne ) is a high-value pharmacophore building block used to generate libraries of 1,2,3-triazoles via Click Chemistry (CuAAC/RuAAC).
This guide characterizes the resulting 3,5-difluorophenoxy-linked triazoles . In drug discovery, this specific scaffold is selected over non-fluorinated or mono-fluorinated alternatives to exploit the "Fluorine Effect" :
-
Metabolic Blocking: The 3,5-difluoro substitution blocks the metabolically vulnerable positions on the phenyl ring, extending half-life (
). -
Lipophilicity Modulation: Fluorine increases
moderately without the steric bulk of chlorine or methyl groups, improving membrane permeability. -
Conformational Bias: The ether oxygen's lone pairs interact with the ortho-fluorines (dipole-dipole), potentially locking the conformation and improving binding affinity.
Synthesis & Experimental Protocols
Precursor Synthesis (Self-Validating Protocol)
Before "clicking," the quality of the alkyne precursor is critical.
-
Reaction: 3,5-Difluorophenol + Propargyl Bromide
DFP-Alkyne. -
Critical Control Point: Stoichiometry must be controlled to prevent O-alkylation vs. C-alkylation (though C-alkylation is rare with phenols, it is possible under harsh conditions).
CuAAC Protocol (1,4-Regioisomer Synthesis)
This protocol uses a Cu(I)-stabilizing ligand (TBTA) to prevent oxidation and copper disproportionation, ensuring high yields even with electron-deficient fluorinated aryls.
Reagents:
-
Substrate: DFP-Alkyne (1.0 equiv)
-
Azide: R-N3 (1.1 equiv)
-
Catalyst:
(5 mol%)[1] -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)
-
Solvent:
-BuOH : (1:1)[2]
Workflow:
-
Dissolve DFP-Alkyne and Azide in
-BuOH. -
Prepare a separate aqueous solution of
and Sodium Ascorbate (Solution turns bright yellow/orange upon mixing). -
Add the aqueous catalyst mix to the organic phase.
-
Stir at RT for 4–12 hours.
-
Validation: Monitor disappearance of Alkyne peak in IR (
) and TLC.
RuAAC Protocol (1,5-Regioisomer Synthesis)
To access the sterically complementary isomer.
-
Catalyst:
(2 mol%). -
Solvent: Dioxane or Toluene (Anhydrous).
-
Temp: 60–80°C (RuAAC requires heat, unlike CuAAC).
Characterization Logic & Data Analysis
NMR Spectroscopy: The Fluorine Signature
The 3,5-difluoro substitution pattern provides a unique diagnostic fingerprint that validates the core structure integrity post-click.
| Nucleus | Signal | Multiplicity | Coupling ( | Diagnostic Value |
| Triazole C5-H | Singlet | - | ||
| Singlet | - | Shift downfield (~5.2 ppm) from alkyne precursor (~4.7 ppm). | ||
| Ar-F | Multiplet | |||
| C-F (C3, C5) | Doublet of Doublets | Definitive proof of fluorination pattern. | ||
| Triazole C4/C5 | Singlet | - |
Infrared (IR) Spectroscopy[2]
-
Disappearance: Terminal alkyne
stretch at 3250–3300 cm⁻¹ . -
Appearance: Weak triazole
and stretches at 1450–1600 cm⁻¹ (often overlapped by aromatic signals, making NMR more reliable).
Comparative Performance Analysis
This section objectively compares the DFP-Triazole products against standard alternatives used in Medicinal Chemistry.
Comparison: Fluorinated vs. Non-Fluorinated Linkers[6]
| Feature | 3,5-Difluoro-Phenoxy (DFP) | Phenoxy (Non-F) | 4-Fluoro-Phenoxy | Verdict |
| Metabolic Stability | High. Blocks C3/C5 oxidation sites (CYP450). | Low. Prone to hydroxylation at para/ortho positions. | Medium. Blocks para, but meta positions vulnerable. | DFP is superior for |
| Electronic Effect | Electron Withdrawing ( | Neutral. | Weakly withdrawing. | DFP alters local electrostatics. |
| Lipophilicity ( | +0.25 to +0.40 vs H. | Baseline. | +0.15 vs H. | DFP increases permeability. |
| Conformation | Restricted (Dipole locking). | Flexible. | Flexible. | DFP may improve target binding. |
Comparison: Linker Chemistry (Ether vs. Amide)
| Feature | Ether Linker (Propargyl-derived) | Amide Linker (Propargyl amine-derived) |
| H-Bonding | Acceptor only (Ether O). | Donor (NH) and Acceptor (C=O). |
| Solubility | Higher Lipophilicity. | Higher Aqueous Solubility. |
| Chemical Stability | Excellent. Resistant to hydrolysis. | Good, but susceptible to amidases in vivo. |
| Synthesis | Coupling (Acid + Amine). More steps. |
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways and the critical characterization checkpoints.
Caption: Divergent synthesis of 1,4- and 1,5-triazole isomers from the DFP-Alkyne scaffold with QC checkpoints.
References
-
Synthesis of Fluorinated Triazoles
-
Click Chemistry Protocols (CuAAC)
- Title: Click Chemistry: Diverse Chemical Function
- Source: Angewandte Chemie (2001).
- Context: Foundational protocol for CuAAC used in the guide.
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
1,3-Difluoro-5-propylbenzene Data
(Note: Specific spectral data for the exact DFP-Triazole library is derived from general principles of fluorinated aryl ethers found in the search results, specifically the "Eugenol-Fluorinated Triazole" papers which share the Ar-O-CH2-Triazole motif.)
Sources
- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. longdom.org [longdom.org]
- 6. scielo.br [scielo.br]
- 7. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 1,3-Difluoro-5-propylbenzene | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
